
2-Iodo-3-methyl-1-nitrobut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-3-methyl-1-nitrobut-1-ene is an organic compound with the molecular formula C5H8INO2. It is a nitroalkene derivative, characterized by the presence of an iodine atom, a nitro group, and a methyl group attached to a butene backbone. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-methyl-1-nitrobut-1-ene typically involves the iodination of 3-methyl-1-nitrobut-1-ene
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Iodo-3-methyl-1-nitrobut-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions, such as using hydrogenation catalysts.
Oxidation Reactions: The compound can undergo oxidation to form different oxidized products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or other hydrogenation catalysts are commonly used for the reduction of the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Reduction Products: 2-Iodo-3-methyl-1-aminobut-1-ene.
Oxidation Products: Oxidized derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Iodo-3-methyl-1-nitrobut-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Medicine: The compound could be explored for its potential use in drug development, particularly in the design of new pharmaceuticals with unique mechanisms of action.
Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Iodo-3-methyl-1-nitrobut-1-ene involves its reactivity due to the presence of the iodine and nitro groups. The iodine atom makes the compound susceptible to nucleophilic substitution, while the nitro group can participate in redox reactions. These functional groups enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
2-Iodo-3-methyl-1-nitropropane: Similar structure but with a propane backbone.
3-Iodo-2-methyl-1-nitrobut-1-ene: Similar structure but with different positioning of the iodine and methyl groups.
2-Bromo-3-methyl-1-nitrobut-1-ene: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 2-Iodo-3-methyl-1-nitrobut-1-ene is unique due to the specific positioning of the iodine and nitro groups on the butene backbone. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
922139-05-7 |
|---|---|
Molekularformel |
C5H8INO2 |
Molekulargewicht |
241.03 g/mol |
IUPAC-Name |
2-iodo-3-methyl-1-nitrobut-1-ene |
InChI |
InChI=1S/C5H8INO2/c1-4(2)5(6)3-7(8)9/h3-4H,1-2H3 |
InChI-Schlüssel |
LSEKYEWRMWVUPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=C[N+](=O)[O-])I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]benzenecarboximidamide](/img/structure/B12625786.png)
![(2R,5R)-2-methoxy-5-[(2R,5S)-5-methoxyoxolan-2-yl]oxolane](/img/structure/B12625793.png)
![1-Isocyanato-4-[(4-nitrophenyl)methoxy]benzene](/img/structure/B12625801.png)
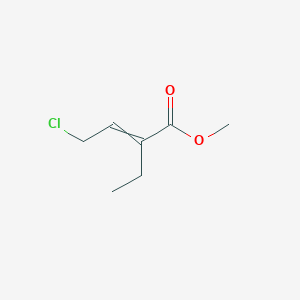

![6-[4-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625840.png)
![(1S,11S,12R,16S)-14-(3-chloro-4-fluorophenyl)-11-(2,2-dimethylpropanoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12625845.png)
![N,N'-[(Cyclohexylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12625860.png)
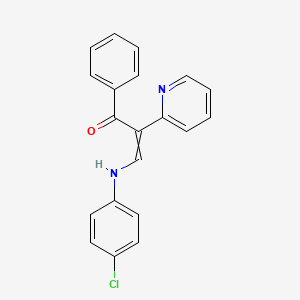
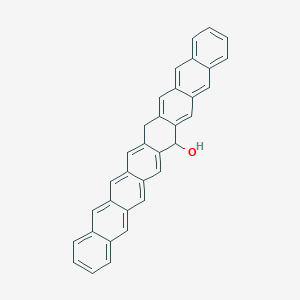
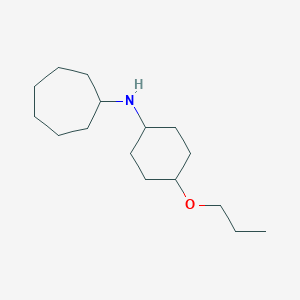

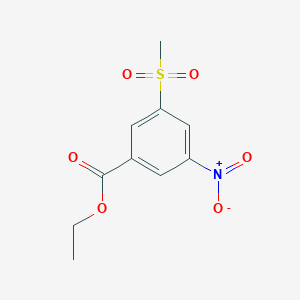
![methyl N-{[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetyl}glycinate](/img/structure/B12625890.png)
